molecular formula C13H13N3O2 B8724111 Ethyl 2-(phenylamino)pyrimidine-5-carboxylate

Ethyl 2-(phenylamino)pyrimidine-5-carboxylate

Cat. No.: B8724111
M. Wt: 243.26 g/mol
InChI Key: VDFXHOLXBPOFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(phenylamino)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-anilinopyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-2-18-12(17)10-8-14-13(15-9-10)16-11-6-4-3-5-7-11/h3-9H,2H2,1H3,(H,14,15,16)

InChI Key

VDFXHOLXBPOFSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(methylthio)pyrimidine-5-carboxylate (0.800 g, 4.03 mmol) obtained in Step 1 was dissolved in dichloromethane (40 mL), and m-chloroperbenzoic acid (1.61 g, 6.06 mmol) was added to the solution, followed by stirring at room temperature for 1 hour. After the reaction mixture was diluted with dichloromethane, the dilute solution was washed with a saturated aqueous sodium hydrogen carbonate solution and water, and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was dissolved in dioxane (20 mL), and the solution was added with aniline (0.730 mL, 8.01 mmol) followed by stirring at 90° C. for 6 hours. After the reaction mixture was diluted with an aqueous (+)-potassium sodium tartrate solution and ethyl acetate, the organic layer was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3) to obtain ethyl 2-(phenylamino)pyrimidine-5-carboxylate (0.871 g, 89%).
Quantity
0.8 g
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Reaction Step One
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40 mL
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1.61 g
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0.73 mL
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